(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate
Overview
Description
(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate: is a chemical compound belonging to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are structurally similar to pyrroles but with a saturated ring. This compound is characterized by its chiral centers at the 3rd and 4th positions, making it an important molecule in stereochemistry and asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions starting from amino acids or their derivatives.
Introduction of Chiral Centers: Chiral centers are introduced using chiral auxiliaries or catalysts to ensure the desired stereochemistry.
Protection and Deprotection: The hydroxyl group is protected using tert-butyl groups to prevent unwanted side reactions during synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of biocatalysts and green chemistry principles can also be employed to reduce environmental impact and improve yield.
Chemical Reactions Analysis
(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Substituted pyrrolidines and other nitrogen-containing heterocycles.
Scientific Research Applications
(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate: has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Investigated for its therapeutic potential in drug discovery and development.
Industry: Employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which (3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate: can be compared with other similar compounds, such as:
Pyrrolidine-1-carboxylic acid, tert-butyl ester: Similar structure but without the hydroxyl group.
3-Hydroxy-4-methylpyrrolidine: Similar but lacks the tert-butyl ester group.
Other chiral pyrrolidines: Various other chiral pyrrolidines with different substituents.
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-hydroxy-4-methylpyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSRLPJZNWGMAM-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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